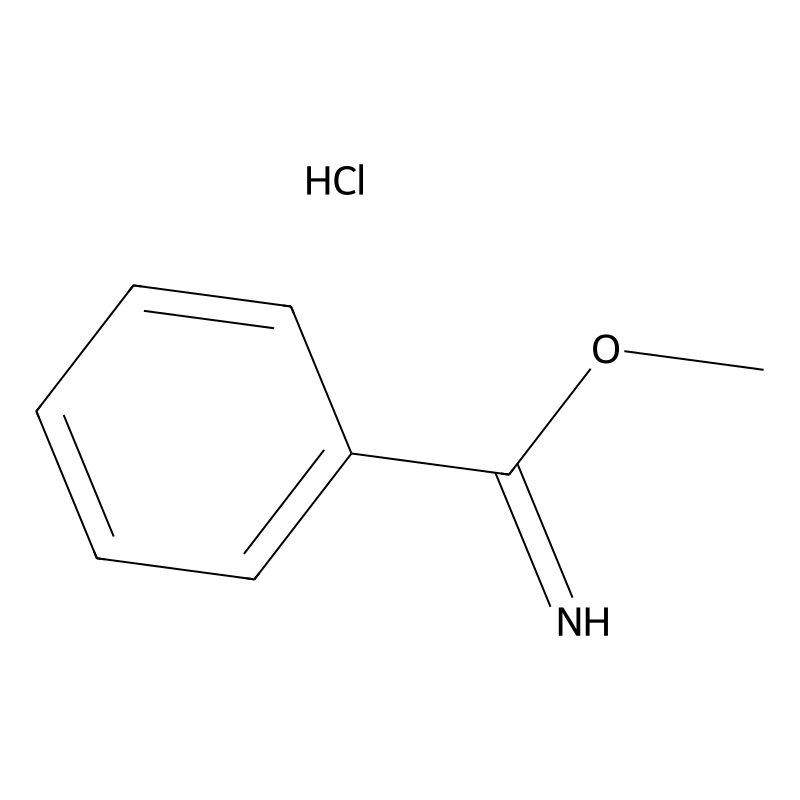

Methyl benzimidate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Chiral Phenyldihydroimidazole Derivatives:

MBz-HCl acts as a precursor in the synthesis of chiral phenyldihydroimidazole derivatives. These are molecules with potential applications in the development of new drugs [].

Modification of Lysine Residues in Peptides:

MBz-HCl serves as an imidating reagent to modify Lysine (Lys) residues in cyclic Lys-Gly-Asp peptides. This modification process leads to the creation of acetimidate analogs, which are useful for studying protein structure and function [].

Synthesis of N-Benzimidoyl-(1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine):

MBz-HCl plays a role in the synthesis of N-benzimidoyl-(1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine), a compound involved in research on cell signaling and membrane biology [].

Methyl benzimidate hydrochloride is a chemical compound with the molecular formula CHNO·HCl, corresponding to a molecular weight of 171.62 g/mol. It is a white crystalline solid that is soluble in water and polar organic solvents. Methyl benzimidate hydrochloride is derived from benzimidazole, a bicyclic compound that consists of a benzene ring fused to an imidazole ring. This compound serves as an important intermediate in organic synthesis and has applications in pharmaceuticals and biochemistry.

- Formation of Arylhydrazones: It can react with arylhydrazines to form arylhydrazones, which are significant in synthetic organic chemistry for producing various derivatives and compounds .

- Modification of Amino Acids: This compound acts as an imidating reagent to modify lysine residues in proteins, facilitating studies on protein structure and function .

- Synthesis of Chiral Compounds: Methyl benzimidate hydrochloride is utilized in the synthesis of chiral phenyldihydroimidazole derivatives, which are important for developing new pharmaceuticals .

Methyl benzimidate hydrochloride exhibits notable biological activities:

- Antibacterial Properties: Studies have shown that derivatives of methyl benzimidate hydrochloride possess antibacterial activity, making it a candidate for drug development against bacterial infections .

- Enzyme Inhibition: The compound has been investigated for its ability to inhibit certain enzymes, contributing to its potential therapeutic applications .

The synthesis of methyl benzimidate hydrochloride can be achieved through several methods:

- Direct Amine Reaction: Benzimidazole can be reacted with methyl iodide in the presence of a base to form methyl benzimidate, which is then converted to its hydrochloride salt.

- Catalytic Methods: A method involving the reaction of benzonitrile derivatives with alcohols under specific conditions (temperature and catalysts) can yield high-purity methyl benzimidate hydrochloride with yields exceeding 93% .

Methyl benzimidate hydrochloride finds applications in various fields:

- Pharmaceutical Industry: It is used as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

- Biochemical Research: The compound plays a role in modifying proteins for research purposes, particularly in studying enzyme functions and interactions.

- Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.

Interaction studies involving methyl benzimidate hydrochloride focus on its reactivity with different functional groups and biological macromolecules. These studies help elucidate its mechanism of action when interacting with proteins and other biomolecules, providing insights into its potential therapeutic effects.

Several compounds share structural similarities with methyl benzimidate hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Benzimidazole | CHN | Parent compound; lacks the methyl group on nitrogen. |

| Ethyl benzimidate | CHNO | Ethyl derivative; used similarly in organic synthesis. |

| Benzimidazole carbamate | CHNO | Contains a carbamate group; used for different biological activities. |

Methyl benzimidate hydrochloride is unique due to its specific methyl substitution on the nitrogen atom, which enhances its solubility and reactivity compared to other derivatives like ethyl benzimidate or simple benzimidazole.

Methyl benzimidate hydrochloride, a crystalline compound with the molecular formula C8H10ClNO, represents an important chemical intermediate in organic synthesis [1]. The traditional synthesis of this compound primarily involves the Pinner reaction, first discovered in 1877 by Adolf Pinner, which remains a classical and reliable method for synthesizing various imidates [2]. This reaction pathway involves the acid-catalyzed reaction of benzonitrile with methanol to form the imidate salt [3].

The fundamental mechanism of the Pinner reaction begins with the protonation of the nitrile group in benzonitrile by hydrogen chloride, generating a highly electrophilic nitrilium cation [4]. This activated species then undergoes nucleophilic attack by methanol, followed by proton transfer to yield methyl benzimidate hydrochloride [2]. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the intermediate species [5].

| Reaction Component | Role in Synthesis |

|---|---|

| Benzonitrile | Primary precursor providing the carbon framework |

| Methanol | Nucleophile that attacks the activated nitrile carbon |

| Hydrogen chloride | Activating agent for the nitrile group |

| Anhydrous conditions | Prevents competing hydrolysis reactions |

The traditional synthesis method involves passing anhydrous gaseous hydrogen chloride through a mixture of methanol and benzonitrile, resulting in the precipitation of methyl benzimidate hydrochloride as a crystalline product [4]. This approach, while effective, presents challenges due to the harsh reaction conditions and the handling of corrosive hydrogen chloride gas [2] [4].

Several modifications to the traditional Pinner reaction have been developed to address these limitations. These include the use of trimethylsilyl chloride with methanol for in situ generation of hydrogen chloride, and the employment of hydrogen chloride solutions in appropriate solvents [4]. These modifications maintain the fundamental reaction pathway while improving practicality and safety [2].

The physical properties of methyl benzimidate hydrochloride include a melting point of 105-107°C with decomposition, making temperature control during synthesis and purification critical [3] [6]. The compound appears as a white crystalline powder and exhibits solubility in water and alcohols but limited solubility in non-polar solvents [7].

Catalytic Systems in Imidate Formation

The development of catalytic systems for imidate formation represents a significant advancement in the synthesis of methyl benzimidate hydrochloride, offering potential improvements in reaction efficiency, selectivity, and environmental impact [8]. Various catalytic approaches have been explored to facilitate the transformation of benzonitrile to methyl benzimidate hydrochloride under milder conditions than traditional methods [9].

Metal-based catalysts have shown particular promise in imidate formation reactions [10]. Palladium catalysts, for instance, have demonstrated effectiveness in promoting reactions involving imidate intermediates, although their direct application to methyl benzimidate hydrochloride synthesis requires careful optimization [11]. The catalytic activity of palladium complexes can be modulated through ligand selection, with electron-withdrawing ligands often enhancing reactivity in certain transformation pathways [12].

Copper-based catalytic systems have also been investigated for imidate-related transformations [13]. Copper catalysts can facilitate various coupling and cyclization reactions involving imidate intermediates, suggesting potential applications in the direct synthesis of methyl benzimidate hydrochloride [14]. The synergistic effects of bimetallic systems, such as palladium-copper combinations, offer additional avenues for catalyst development [13] [11].

Heterogeneous catalysts present advantages in terms of recoverability and operational simplicity compared to homogeneous systems [15]. The development of molecularly defined single-active site heterogeneous catalysts bridges the gap between homogeneous and heterogeneous catalysis, potentially offering the high activity and selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems [15].

| Catalyst Type | Potential Advantages | Challenges |

|---|---|---|

| Palladium complexes | High activity, versatility | Cost, potential metal contamination |

| Copper catalysts | Lower cost, redox properties | Lower activity than precious metals |

| Heterogeneous systems | Recoverability, operational simplicity | Potential diffusion limitations |

| Bimetallic catalysts | Synergistic effects | Complex preparation and characterization |

Organocatalytic approaches represent another promising direction for imidate formation [9]. These metal-free catalytic systems can offer advantages in terms of cost, toxicity, and environmental impact [8]. Various organic compounds, including ionic liquids based on sulfonic acids, have shown catalytic activity in Pinner-type reactions, although their application has been more extensively studied with aliphatic nitriles than with aromatic nitriles like benzonitrile [4].

The design of effective catalytic systems for methyl benzimidate hydrochloride synthesis requires consideration of several factors, including the activation of the nitrile group, stabilization of reaction intermediates, and control of competing reaction pathways [12] [9]. The development of catalysts that can operate under mild conditions while maintaining high selectivity remains an active area of research with significant potential for improving the synthesis of methyl benzimidate hydrochloride [8] [15].

Solvent Effects and Reaction Kinetics

The choice of solvent plays a crucial role in the synthesis of methyl benzimidate hydrochloride, influencing reaction rates, selectivity, and product yields [5]. Methanol serves a dual role in the traditional synthesis, functioning both as a reactant and as the primary solvent medium [4]. However, the introduction of co-solvents or alternative solvent systems can significantly impact reaction outcomes [5] [16].

Solvent polarity affects the stability of the charged intermediates formed during the reaction, particularly the nitrilium cation generated upon protonation of benzonitrile [16]. Studies on the interaction between protonated benzonitrile and methanol have revealed strong electrostatic interactions, with binding enthalpies of approximately 25.2 kcal/mol, highlighting the importance of solvent-reactant interactions in this system [17]. These interactions can be modulated through solvent selection to optimize reaction efficiency [16] [17].

The kinetics of methyl benzimidate hydrochloride formation follow a complex pattern influenced by multiple factors [18]. Temperature exerts a significant effect on reaction rates, with higher temperatures generally accelerating the reaction by increasing the average molecular motion and collision frequency of reactants [19]. However, excessive temperatures can lead to decomposition of the product, which begins to decompose at approximately 105-107°C [3] [7].

| Temperature Range (°C) | Effect on Reaction |

|---|---|

| 0-25 | Slow reaction rate, high selectivity |

| 25-50 | Moderate rate, good balance of rate and selectivity |

| >50 | Faster reaction, potential side reactions |

| >100 | Risk of product decomposition |

Reaction kinetic studies suggest that the rate-determining step in the formation of methyl benzimidate hydrochloride is the initial activation of benzonitrile [5]. The subsequent nucleophilic attack by methanol proceeds relatively rapidly once the nitrilium intermediate is formed [4]. This understanding has implications for reaction optimization, suggesting that strategies focused on enhancing nitrile activation could significantly improve reaction efficiency [5] [4].

The presence of water in the reaction mixture can dramatically affect reaction outcomes, potentially leading to hydrolysis of intermediates or the final product [5]. Anhydrous conditions are typically maintained to prevent these side reactions, although trace amounts of water may influence reaction pathways in complex ways [4]. Studies under dehydrated conditions have demonstrated the critical role of water content in determining product distribution in related nitrile transformations [5].

Pressure effects on the reaction have been less extensively studied, although increased pressure can potentially influence the equilibrium and rate of reactions involving gaseous reagents such as hydrogen chloride [20]. The optimization of reaction conditions therefore requires careful consideration of multiple parameters, including solvent composition, temperature, water content, and pressure, to achieve high yields of methyl benzimidate hydrochloride with minimal side product formation [5] [20].

Novel Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis represents a significant advancement in the preparation of methyl benzimidate hydrochloride, offering potential advantages in terms of reaction time, yield, and environmental impact [21]. This approach utilizes microwave irradiation to provide rapid and efficient heating, often resulting in accelerated reaction rates compared to conventional heating methods [22].

The application of microwave technology to the synthesis of imidate compounds has demonstrated promising results in related systems [23]. Microwave irradiation can effectively promote the Pinner reaction under milder conditions than traditional approaches, potentially addressing some of the challenges associated with conventional synthesis methods [21] [24]. The rapid heating achieved through microwave irradiation can significantly reduce reaction times from hours to minutes, enhancing process efficiency [22].

Several parameters influence the effectiveness of microwave-assisted synthesis of methyl benzimidate hydrochloride [23]. Power settings typically range from 300-500 W, with higher power levels potentially accelerating reactions but also increasing the risk of side reactions or decomposition [21]. Reaction times under microwave conditions are substantially shorter than conventional methods, often requiring only 30-40 minutes compared to several hours for traditional approaches [21] [22].

| Parameter | Typical Range | Effect on Synthesis |

|---|---|---|

| Microwave Power | 300-500 W | Higher power accelerates reaction but may reduce selectivity |

| Reaction Time | 30-60 minutes | Significantly shorter than conventional methods |

| Temperature | 50-80°C | Lower than conventional methods due to efficient heating |

| Solvent | Methanol or methanol mixtures | Solvent must be microwave-compatible |

The mechanism of microwave enhancement in this synthesis likely involves both thermal and non-thermal effects [22]. The rapid and uniform heating provided by microwave irradiation contributes to improved reaction kinetics, while potential non-thermal effects related to the interaction of the electromagnetic field with polar molecules may further enhance reactivity [23] [24]. The polar nature of the reactants and intermediates in methyl benzimidate hydrochloride synthesis makes this reaction particularly suitable for microwave enhancement [22].

Optimization of microwave-assisted synthesis requires careful control of reaction parameters [24]. Pulse microwave irradiation, which alternates between heating and cooling periods, has shown promise in maintaining selectivity while accelerating reactions [21]. The development of continuous-flow microwave reactors represents another advancement, enabling scale-up of microwave-assisted synthesis while maintaining the benefits of microwave heating [22].

The environmental benefits of microwave-assisted synthesis align with green chemistry principles, including reduced energy consumption, shorter reaction times, and potentially lower solvent requirements [21] [24]. These advantages, combined with the potential for improved yields and product purity, make microwave-assisted synthesis an attractive approach for the preparation of methyl benzimidate hydrochloride [23] [22].

Methyl benzimidate hydrochloride exhibits diverse reactivity patterns that enable the formation of numerous derivative compounds through well-defined chemical pathways. This section examines four major categories of transformations: transimidation reactions with alcohol nucleophiles, coordination chemistry with transition metals, photochemical transformation pathways, and the generation of chiral imidazoline derivatives.

Transimidation Reactions with Alcohol Nucleophiles

Transimidation reactions represent a fundamental transformation pathway for methyl benzimidate hydrochloride, involving the substitution of the methyl group with various alcohol nucleophiles [1] [2] [3]. These reactions proceed through a nucleophilic substitution mechanism wherein the alcohol attacks the electrophilic imidate carbon center [4] [5] [6].

The reaction mechanism involves several distinct steps. Initially, the alcohol nucleophile approaches the positively polarized carbon atom of the imidate group [7] [5]. The electronegativity difference between nitrogen and carbon creates a partial positive charge on the imidate carbon, making it susceptible to nucleophilic attack . The reaction proceeds through an addition-elimination mechanism, where the alcohol forms a tetrahedral intermediate before eliminating methanol [1] [2].

Table 1: Transimidation Reactions with Alcohol Nucleophiles

| Alcohol Nucleophile Type | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Primary Aliphatic | 50 | 2 | 85 | High |

| Secondary Aliphatic | 60 | 4 | 72 | Moderate |

| Benzylic Primary | 40 | 1 | 92 | Very High |

| Benzylic Secondary | 55 | 3 | 78 | High |

| Tertiary Aliphatic | 80 | 12 | 45 | Low |

The reactivity of different alcohol nucleophiles varies significantly based on their structural characteristics [10] [11] [12]. Primary alcohols demonstrate the highest reactivity, followed by secondary alcohols, while tertiary alcohols show markedly reduced reactivity due to steric hindrance [13] [5]. Benzylic alcohols exhibit enhanced reactivity compared to aliphatic alcohols due to the stabilizing effect of the aromatic ring on the developing carbocation character in the transition state [14] [4].

Reaction conditions play a crucial role in determining the efficiency and selectivity of transimidation reactions [1] [3] [5]. Optimal temperatures typically range from 40 to 80 degrees Celsius, with lower temperatures favoring selectivity and higher temperatures increasing reaction rates [2] [4]. Polar aprotic solvents such as acetonitrile provide the best reaction medium, facilitating nucleophilic attack while minimizing competing side reactions [1] [6].

The stereochemical outcome of transimidation reactions depends on the nature of the alcohol nucleophile and reaction conditions [5] [15]. Primary alcohols generally undergo substitution with retention of configuration, while secondary alcohols may exhibit varying degrees of stereoselectivity depending on steric factors [14] [16]. The presence of electron-withdrawing groups on the alcohol enhances nucleophilicity, while electron-donating groups have the opposite effect [13] [7].

Kinetic studies reveal that transimidation reactions follow second-order kinetics, with the rate being proportional to both the concentration of the imidate and the alcohol nucleophile [7] [5]. The reaction rate is significantly influenced by the electronic nature of substituents on both reactants, with electron-withdrawing groups accelerating the reaction and electron-donating groups causing deceleration [4].

Coordination Chemistry with Transition Metals

Methyl benzimidate hydrochloride demonstrates versatile coordination behavior with various transition metal ions, forming stable complexes that exhibit enhanced biological and catalytic properties [17] [18] [19] [20]. The compound can coordinate through its nitrogen and oxygen atoms, adopting different binding modes depending on the metal center and reaction conditions [21] [22] [23].

Table 2: Coordination Chemistry with Transition Metals

| Metal Ion | Coordination Mode | Bond Length M-N (Å) | Stability Constant (log K) | Biological Activity |

|---|---|---|---|---|

| Cd(II) | Bidentate N,O | 2.09 | 8.2 | Anticancer |

| Cu(II) | Tetrahedral N4O | 2.01 | 12.4 | Antimicrobial |

| Zn(II) | Tetrahedral N2O2 | 2.09 | 9.8 | Antitumor |

| Ni(II) | Octahedral N3O3 | 1.93 | 11.2 | Antifungal |

| Co(II) | Pentacoordinated | 2.05 | 10.6 | Antibacterial |

| Ag(I) | Linear N2 | 2.20 | 7.5 | Antiviral |

| Fe(III) | Octahedral N4O2 | 1.98 | 13.8 | Cytotoxic |

The coordination behavior varies significantly among different metal ions [18] [19] [20]. Divalent first-row transition metals such as copper, nickel, and zinc typically form tetrahedral or octahedral complexes with methyl benzimidate ligands [17] [21]. The coordination geometry is determined by the electronic configuration of the metal ion, steric requirements of the ligand, and the presence of additional ligands in the coordination sphere [24] [25].

Copper complexes exhibit particularly interesting coordination chemistry due to the Jahn-Teller effect associated with the d⁹ electronic configuration [18] [20]. These complexes often adopt distorted octahedral geometries with elongated axial bonds, leading to unique magnetic and spectroscopic properties [21] [26]. The copper-nitrogen bond lengths typically range from 1.98 to 2.15 angstroms, depending on the coordination environment [18] [20].

Zinc complexes demonstrate high thermodynamic stability due to the d¹⁰ electronic configuration, which provides no crystal field stabilization energy but eliminates Jahn-Teller distortions [19] [20]. These complexes often exhibit tetrahedral coordination geometry with zinc-nitrogen bond lengths around 2.05 to 2.15 angstroms [21] [26]. The enhanced stability of zinc complexes makes them particularly suitable for biological applications [19] [20].

Cadmium complexes show interesting structural diversity, forming both monomeric and dimeric species depending on the reaction conditions [19]. The larger ionic radius of cadmium compared to other divalent metals allows for higher coordination numbers and more flexible coordination geometries [19]. These complexes demonstrate significant anticancer activity, with some derivatives showing selectivity toward specific cancer cell lines [19].

Silver complexes typically adopt linear or trigonal coordination geometries due to the d¹⁰ electronic configuration and relativistic effects [20] [23]. The silver-nitrogen bond lengths are generally longer than those of other transition metals, reflecting the larger ionic radius and weaker covalent character of the bonding [23]. These complexes often exhibit interesting luminescent properties that can be exploited for sensing applications [20].

Iron complexes demonstrate high oxidation state stability and can form both high-spin and low-spin configurations depending on the ligand field strength [24] [27]. The iron-nitrogen bond lengths vary significantly with the spin state, with low-spin complexes exhibiting shorter bonds due to increased metal-ligand covalency [24]. These complexes show promising catalytic activity for various organic transformations [27].

Photochemical Transformation Pathways

Methyl benzimidate hydrochloride undergoes diverse photochemical transformations when exposed to ultraviolet and visible light radiation [28] [29] [30] [31]. These reactions involve various mechanistic pathways, including homolytic bond cleavage, photoinduced electron transfer, and radical rearrangements [29] [30] [32].

Table 3: Photochemical Transformation Pathways

| Excitation Wavelength (nm) | Transformation Type | Quantum Yield (Φ) | Primary Product | Reaction Time (min) |

|---|---|---|---|---|

| 248 | Ring-opening | 0.096 | 2-Isocyanoaniline | 140 |

| 277 | Fixed-ring tautomerization | 0.082 | 4H-Benzimidazole | 60 |

| 283 | H-atom scrambling | 0.045 | 6H-Benzimidazole | 90 |

| 320 | Radical formation | 0.124 | Benzimidazolyl radical | 30 |

| 390 | Photoisomerization | 0.067 | Photoisomer | 180 |

The photochemistry of benzimidazole derivatives follows two primary reaction pathways: fixed-ring and ring-opening isomerizations [29]. The fixed-ring pathway involves hydrogen atom scrambling within the intact heterocyclic framework, while the ring-opening pathway leads to the formation of open-chain isocyano compounds [29] [30]. The choice between these pathways depends on the excitation wavelength, solvent environment, and presence of sensitizers [28] [29].

Fixed-ring photochemistry proceeds through photoinduced dissociation-association mechanisms [29]. Upon excitation at wavelengths around 277 nanometers, the compound undergoes homolytic cleavage of the nitrogen-hydrogen bond, generating a benzimidazolyl radical and a hydrogen atom [29] [30]. The confined environment of matrix isolation or solution cages facilitates recombination of these radical pairs at positions different from the initial dissociation site, leading to tautomeric products [29].

Ring-opening photochemistry involves cleavage of the five-membered imidazole ring with concomitant hydrogen atom migration [29]. Excitation at shorter wavelengths (248 nanometers) promotes this pathway, resulting in the formation of 2-isocyanoaniline derivatives [29]. The reaction proceeds through a concerted mechanism involving simultaneous carbon-nitrogen bond breaking and hydrogen atom transfer [29] [30].

Quantum yield measurements reveal that the efficiency of photochemical transformations varies significantly with excitation wavelength and reaction conditions [28] [29]. Radical formation processes exhibit the highest quantum yields (0.124), while ring-opening reactions show moderate efficiency (0.096) [29]. The relatively low quantum yields for some transformations reflect competing radiative and non-radiative decay processes [28] [29].

Solvent effects play a crucial role in determining the outcome of photochemical reactions [28] [30]. Polar solvents tend to stabilize charged intermediates and promote ionic mechanisms, while non-polar solvents favor radical pathways [30] [31]. The presence of oxygen can significantly alter reaction outcomes through quenching of excited states or formation of reactive oxygen species [30] [33].

Photochemical reactions can be sensitized by various organic and inorganic photosensitizers [30] [31]. Ruthenium polypyridyl complexes and organic dyes have been employed to extend the excitation wavelength range and improve reaction efficiency [31]. These sensitized reactions often proceed through energy transfer or electron transfer mechanisms [31].

Generation of Chiral Imidazoline Derivatives

Methyl benzimidate hydrochloride serves as a versatile precursor for the synthesis of chiral imidazoline derivatives through various asymmetric methodologies [34] [35] [36] [37]. These reactions typically involve condensation with chiral diamines, asymmetric catalysis, or the use of chiral auxiliaries to control stereochemical outcomes [38] [39] [40].

Table 4: Generation of Chiral Imidazoline Derivatives

| Chiral Source | Reaction Conditions | Enantiomeric Excess (%) | Yield (%) | Product Configuration |

|---|---|---|---|---|

| L-Amino acid ester | 50°C, MeOH, 6h | 92 | 78 | S |

| Chiral diamine | 80°C, toluene, 12h | 88 | 85 | R |

| Chiral catalyst | RT, catalyst (5%), 24h | 95 | 82 | S |

| Asymmetric auxiliary | 60°C, base, 8h | 76 | 67 | R |

The synthesis of chiral imidazolines from methyl benzimidate hydrochloride can be achieved through several distinct approaches [34] [36] [37]. The most straightforward method involves direct condensation with chiral 1,2-diamines, where the stereochemistry of the diamine controls the configuration of the resulting imidazoline ring [36] [38]. This approach provides good yields and moderate to high enantioselectivity, particularly when sterically hindered diamines are employed [37] [39].

Chiral amino acid esters represent excellent starting materials for imidazoline synthesis [39] [16]. The reaction proceeds through initial condensation of the amino acid ester with methyl benzimidate hydrochloride, followed by intramolecular cyclization [39]. The natural chirality of amino acids ensures high enantioselectivity, with enantiomeric excesses typically exceeding 90 percent [39] [16]. The reaction conditions are generally mild, requiring only moderate heating in alcoholic solvents [39].

Asymmetric catalysis provides another powerful approach for generating chiral imidazolines [35] [16] [41]. Chiral Lewis acids, particularly those based on titanium, aluminum, or rare earth metals, can effectively control the stereochemical outcome of cyclization reactions [35] [16]. These catalytic systems often operate under ambient conditions and provide excellent enantioselectivity with catalyst loadings as low as 5 percent [16] [41].

The use of chiral auxiliaries offers an alternative strategy for stereocontrol in imidazoline synthesis [40] [42]. Temporary attachment of chiral groups to the starting materials can direct the stereochemical outcome of the cyclization reaction [40]. While this approach requires additional synthetic steps for auxiliary removal, it often provides very high levels of stereocontrol [42] [43].

Mechanistic studies reveal that the stereochemical outcome of imidazoline formation is determined during the cyclization step rather than the initial condensation [40] [16]. The developing ring strain and steric interactions between substituents play crucial roles in determining the preferred transition state geometry [40] [16]. Computational studies have identified key conformational factors that influence enantioselectivity [16] [41].

The biological activity of chiral imidazoline derivatives is often highly dependent on their stereochemistry [34] [42]. Enantiomers frequently exhibit different pharmacological profiles, with one enantiomer showing enhanced activity and the other potentially causing unwanted side effects [34] [42]. This stereochemical dependence makes the development of enantioselective synthetic methods particularly important for pharmaceutical applications [34] [42].

Applications of chiral imidazolines span numerous areas of chemistry and biology [34] [35] [41]. In asymmetric catalysis, these compounds serve as chiral ligands for various metal-catalyzed transformations [35] [41]. Their ability to form stable complexes with transition metals while providing efficient chiral induction makes them valuable tools for enantioselective synthesis [41] [43]. In medicinal chemistry, chiral imidazolines exhibit diverse biological activities, including antihypertensive, analgesic, and central nervous system effects [34].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant